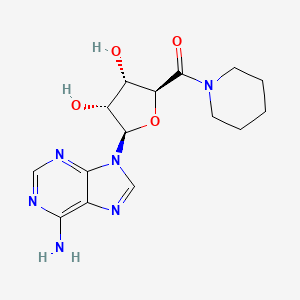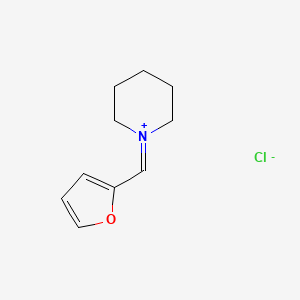
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio-, also known as 1,3-Bis(3,4-dichlorobenzyl)thiourea, is a chemical compound with the molecular formula C15H12Cl4N2S and a molecular weight of 394.15 g/mol . This compound is characterized by the presence of two 3,4-dichlorobenzyl groups attached to a thiourea backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Applications De Recherche Scientifique
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms .
Comparaison Avec Des Composés Similaires
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- can be compared with other similar compounds, such as:
1,3-Bis(3,4-dichlorophenyl)urea: This compound has a similar structure but lacks the thiourea backbone, which may result in different chemical and biological properties.
1,3-Bis(4-methoxyphenyl)urea: This compound contains methoxy groups instead of dichlorobenzyl groups, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
23749-87-3 |
|---|---|
Formule moléculaire |
C15H12Cl4N2S |
Poids moléculaire |
394.1 g/mol |
Nom IUPAC |
1,3-bis[(3,4-dichlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C15H12Cl4N2S/c16-11-3-1-9(5-13(11)18)7-20-15(22)21-8-10-2-4-12(17)14(19)6-10/h1-6H,7-8H2,(H2,20,21,22) |
Clé InChI |
QSXLKFCJGCHVKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC(=S)NCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)




![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)







